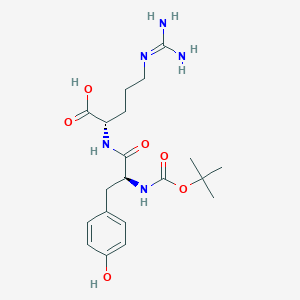![molecular formula C28H26Cl2N2 B12568153 1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride CAS No. 277307-78-5](/img/structure/B12568153.png)
1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is a complex organic compound that belongs to the class of bipyridinium salts
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, leading to changes in its electronic properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states, while reduction may result in the formation of lower oxidation states.
科学研究应用
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated oligomers and polymers. These materials have unique electronic properties and are used in the development of advanced materials.
Biology: The compound’s electrochemical properties make it useful in biological research, particularly in the study of redox reactions and electron transfer processes.
作用机制
The mechanism of action of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions . These reactions are accompanied by changes in the compound’s electronic properties, which can be harnessed for various applications. The molecular targets and pathways involved include electron transfer processes and interactions with other redox-active species.
相似化合物的比较
Similar Compounds
4,4’-Bipyridinium Salts: These compounds share similar electrochemical properties and are used in similar applications.
Uniqueness
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is unique due to its specific structure, which allows for enhanced conjugation and electronic communication between its bipyridinium units . This makes it particularly useful in the development of advanced materials with tailored electronic properties.
属性
CAS 编号 |
277307-78-5 |
|---|---|
分子式 |
C28H26Cl2N2 |
分子量 |
461.4 g/mol |
IUPAC 名称 |
1-[(2-ethenylphenyl)methyl]-4-[1-[(2-ethenylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C28H26N2.2ClH/c1-3-23-9-5-7-11-27(23)21-29-17-13-25(14-18-29)26-15-19-30(20-16-26)22-28-12-8-6-10-24(28)4-2;;/h3-20H,1-2,21-22H2;2*1H/q+2;;/p-2 |
InChI 键 |
XSYWKQSQRGFDBM-UHFFFAOYSA-L |
规范 SMILES |
C=CC1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4C=C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
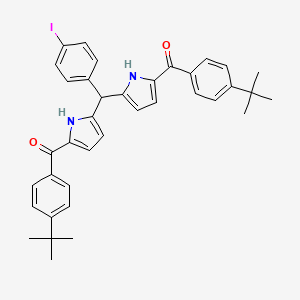
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)
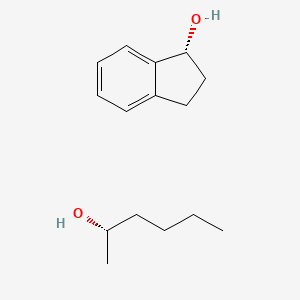
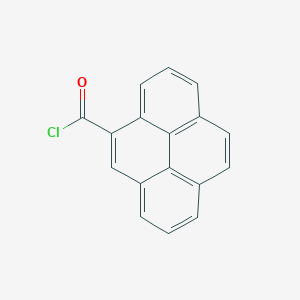
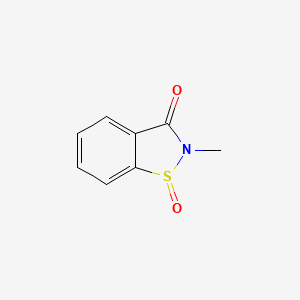
![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)
![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
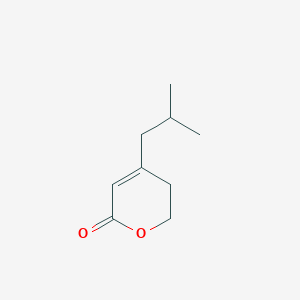

![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
